molecular formula C9H11BrO2 B173349 1-(5-Bromo-2-methoxyphenyl)ethanol CAS No. 16602-17-8

1-(5-Bromo-2-methoxyphenyl)ethanol

Cat. No.: B173349
CAS No.: 16602-17-8
M. Wt: 231.09 g/mol
InChI Key: WNRYFLFXINLLKQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, along with an ethanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-methoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the bromination of 2-methoxyphenol followed by the reduction of the resulting bromo compound. The process typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(5-Bromo-2-methoxyphenyl)ethanal or 1-(5-Bromo-2-methoxyphenyl)acetic acid.

    Reduction: 1-(2-Methoxyphenyl)ethanol.

    Substitution: 1-(5-Methoxy-2-methoxyphenyl)ethanol.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)ethanol can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYFLFXINLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501902
Record name 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16602-17-8
Record name 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried 500 mL flask, was charged under nitrogen with (S)-2-methyl-CBS-oxazaborolidine 1M in toluene (2.18 mL) and dissolved in CH2Cl2 (100 mL). Me2-BH3 (13.10 mL, 26.20 mmol) was then added and cooled reaction to −30° C. then stirred for 15 minutes. 5-Bromo-2-methoxyacetophenone (5 g, 21.83 mmol) was dissolved in CH2Cl2 (10 mL) and slowly added via addition funnel to the previous solution. The resulting reaction was stirred at −30° C. for 1 hour. The solution was carefully quenched with MeOH, the solvent was removed in vacuo and the residue was purified by flash column chromatography (20% EtOAc in hexanes) to provide the desired product (5 g, 100%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 1.47 (d, J=6.41 Hz, 3H), 2.44 (d, J=5 Hz, 1H), 3.84 (s, 3H), 5.03–5.11 (m, 1H), 6.74 (d, J=8.7 Hz, 1H), 7.33 (dd, J=8.7, 2.5 Hz, 1H), 7.48 (d, J=2.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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